molecular formula C9H10F3NO2 B570756 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol CAS No. 1038262-63-3

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol

Cat. No.: B570756
CAS No.: 1038262-63-3
M. Wt: 221.179
InChI Key: WRLVESWELOBVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is an organic compound with the chemical formula C9H10F3NO2. It is known for its unique structural features, including the presence of a trifluoromethoxy group attached to a phenyl ring, an amino group, and an ethanol moiety.

Mechanism of Action

Target of Action

It is used to prepare heteroaryl derivatives such as 4-aminopyrimidine derivatives as fatty acid amide hydrolase (faah) inhibitors . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a messenger molecule that plays a role in pain, depression, appetite, memory, and fertility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane, followed by reduction and subsequent amination. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol
  • 2-Amino-1-[4-(methoxy)phenyl]ethanol
  • 2-Amino-1-[4-(fluoro)phenyl]ethanol

Uniqueness

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for various applications compared to its analogs .

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLVESWELOBVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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